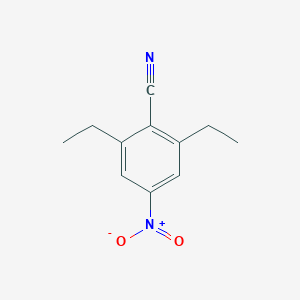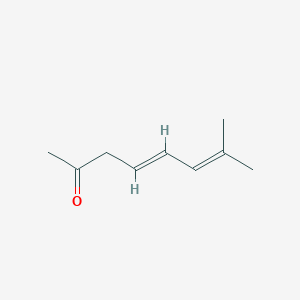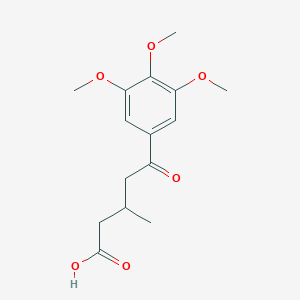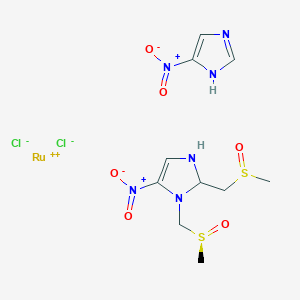
Ru-Dmso-NI
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ru-Dmso-NI is a coordination complex that has been widely used in scientific research for its unique properties and potential applications. This compound is composed of ruthenium (Ru), dimethyl sulfoxide (Dmso), and 4-methylimidazole (NI).
科学的研究の応用
Ru-Dmso-NI-Dmso-NI has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that Ru-Dmso-NI-Dmso-NI has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Another potential application of Ru-Dmso-NI-Dmso-NI is in the field of catalysis. This compound has been shown to exhibit excellent catalytic activity in various reactions, such as oxidation and reduction reactions.
作用機序
The mechanism of action of Ru-Dmso-NI-Dmso-NI is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is believed that Ru-Dmso-NI-Dmso-NI interacts with DNA and other cellular components, leading to the activation of various signaling pathways that ultimately result in cell death.
生化学的および生理学的効果
Ru-Dmso-NI-Dmso-NI has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the expression of various genes involved in cancer progression.
In addition, Ru-Dmso-NI-Dmso-NI has been shown to exhibit antioxidant activity, which may be beneficial in various disease states, such as neurodegenerative disorders and cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of using Ru-Dmso-NI-Dmso-NI in lab experiments is its versatility. This compound can be used in various applications, such as catalysis and cancer research. In addition, Ru-Dmso-NI-Dmso-NI is relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are also some limitations to using Ru-Dmso-NI-Dmso-NI in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that this compound can be toxic to both cancer and normal cells, which may limit its use in certain applications. In addition, the mechanism of action of Ru-Dmso-NI-Dmso-NI is not fully understood, which may make it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for the research and development of Ru-Dmso-NI-Dmso-NI. One potential direction is to further investigate its potential applications in cancer research. Studies have shown that this compound has potent anticancer activity, and further research may lead to the development of new cancer therapies.
Another potential direction is to explore the use of Ru-Dmso-NI-Dmso-NI in catalysis. This compound has been shown to exhibit excellent catalytic activity, and further research may lead to the development of new catalysts for various reactions.
Finally, there is a need for further research into the mechanism of action of Ru-Dmso-NI-Dmso-NI. Understanding the underlying mechanisms of this compound may lead to the development of more effective and targeted therapies for various diseases.
合成法
Ru-Dmso-NI-Dmso-NI is synthesized by reacting ruthenium trichloride with dimethyl sulfoxide and 4-methylimidazole. The resulting complex is then purified using various methods, such as column chromatography and recrystallization. The final product is a dark red solid that is soluble in water and other polar solvents.
特性
CAS番号 |
105313-65-3 |
|---|---|
製品名 |
Ru-Dmso-NI |
分子式 |
C10H16Cl2N6O6RuS2 |
分子量 |
552.4 g/mol |
IUPAC名 |
2-(methylsulfinylmethyl)-3-[[(S)-methylsulfinyl]methyl]-4-nitro-1,2-dihydroimidazole;5-nitro-1H-imidazole;ruthenium(2+);dichloride |
InChI |
InChI=1S/C7H13N3O4S2.C3H3N3O2.2ClH.Ru/c1-15(13)4-6-8-3-7(10(11)12)9(6)5-16(2)14;7-6(8)3-1-4-2-5-3;;;/h3,6,8H,4-5H2,1-2H3;1-2H,(H,4,5);2*1H;/q;;;;+2/p-2/t6?,15?,16-;;;;/m0..../s1 |
InChIキー |
RNXLPDZXEDSQGY-DQTCTKDTSA-L |
異性体SMILES |
C[S@](=O)CN1C(NC=C1[N+](=O)[O-])CS(=O)C.C1=C(NC=N1)[N+](=O)[O-].[Cl-].[Cl-].[Ru+2] |
SMILES |
CS(=O)CC1NC=C(N1CS(=O)C)[N+](=O)[O-].C1=C(NC=N1)[N+](=O)[O-].[Cl-].[Cl-].[Ru+2] |
正規SMILES |
CS(=O)CC1NC=C(N1CS(=O)C)[N+](=O)[O-].C1=C(NC=N1)[N+](=O)[O-].[Cl-].[Cl-].[Ru+2] |
同義語 |
Ru-DMSO-NI ruthenium chloride-DMSO(2)-4-nitroimidazole(2) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



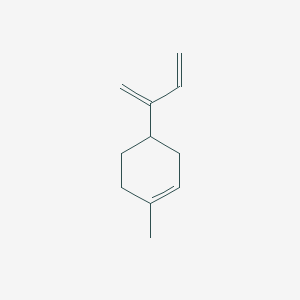
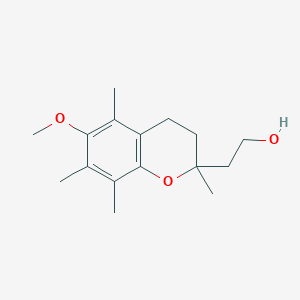
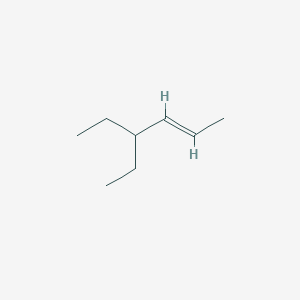
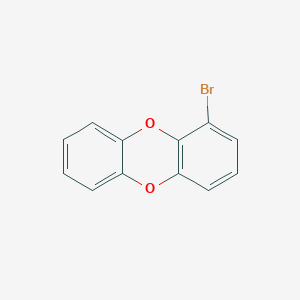
![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)
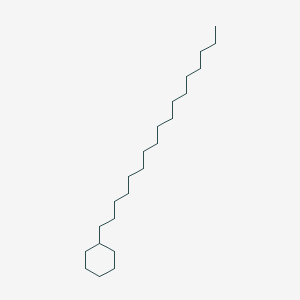
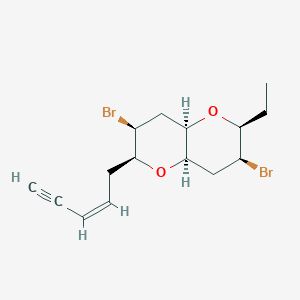
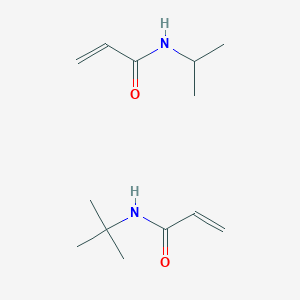
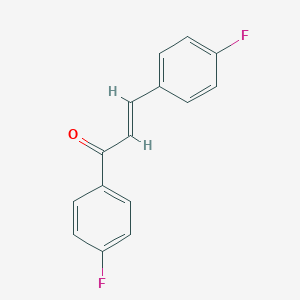
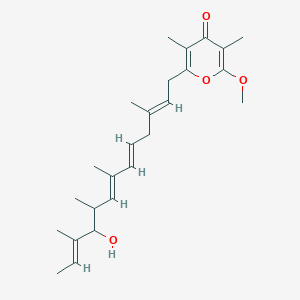
![4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B11342.png)
